![molecular formula C7H8N2O B6146980 2-(dimethyl-1,3-oxazol-4-yl)acetonitrile CAS No. 1017181-84-8](/img/no-structure.png)
2-(dimethyl-1,3-oxazol-4-yl)acetonitrile
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Overview
Description
Oxazoles are a type of heterocyclic compound that contain an oxygen atom and a nitrogen atom in a five-membered ring . They are known to have a wide range of biological activities and are found in many commercially available drugs . The specific compound you mentioned, “2-(dimethyl-1,3-oxazol-4-yl)acetonitrile”, would contain an oxazole ring with two methyl groups attached to it, as well as an acetonitrile group.
Synthesis Analysis
The synthesis of oxazoles often involves the cyclization of a compound containing a nitrogen atom and a carbonyl group . There are many methods for synthesizing oxazoles, including the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde or ketone to form an oxazole .Molecular Structure Analysis
The molecular structure of oxazoles consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The specific positions of these atoms in the ring, as well as the presence of any substituents, can greatly influence the properties of the compound .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the carbon atoms of the oxazole ring . They can also undergo reactions with nucleophiles, although these reactions are less common .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazoles can vary widely depending on their structure . They are typically solid at room temperature . The presence of substituents can influence properties such as solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(dimethyl-1,3-oxazol-4-yl)acetonitrile involves the reaction of 2-bromoacetonitrile with dimethyl-1,3-oxazole in the presence of a base to form the desired product.", "Starting Materials": [ "2-bromoacetonitrile", "dimethyl-1,3-oxazole", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2-bromoacetonitrile to a reaction flask", "Add dimethyl-1,3-oxazole to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
CAS RN |
1017181-84-8 |
Product Name |
2-(dimethyl-1,3-oxazol-4-yl)acetonitrile |
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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